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molecular formula C9H10ClNO B8309061 1-(4-Amino-2-chloro-6-methylphenyl)ethanone

1-(4-Amino-2-chloro-6-methylphenyl)ethanone

Cat. No. B8309061
M. Wt: 183.63 g/mol
InChI Key: GMGFZYBLCTZAMJ-UHFFFAOYSA-N
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Patent
US08999983B2

Procedure details

An ethanol solution (51 mL) containing N-(4-acetyl-3-fluoro-5-methylphenyl)acetamide (30-2, 5.80 g, 27.7 mmol) and concentrated hydrochloric acid (20.0 mL) was heated at reflux for 15 h. The solution was added with 10% aqueous NaOH and the resultant solids were collected to give 1-(4-amino-2-chloro-6-methylphenyl)ethanone (30-3, 4.00 g, 23.9 mmol) as light yellow solids in 86% yield: 1H NMR (500 MHz, DMSO-d6) δ 6.22 (m, 2 H), 2.37 (m, 3 H), 2.22 (s, 3 H). ESI-MS: m/z 167.8 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-acetyl-3-fluoro-5-methylphenyl)acetamide
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([NH:11]C(=O)C)=[CH:6][C:5]=1F)(=[O:3])[CH3:2].[ClH:16].[OH-].[Na+]>C(O)C>[NH2:11][C:7]1[CH:8]=[C:9]([CH3:10])[C:4]([C:1](=[O:3])[CH3:2])=[C:5]([Cl:16])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
N-(4-acetyl-3-fluoro-5-methylphenyl)acetamide
Quantity
5.8 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1C)NC(C)=O)F
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
51 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the resultant solids were collected

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.9 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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